2-Amino-3-phenylpropanenitrile

説明

Significance of α-Amino Nitriles as Versatile Synthetic Intermediates

α-Amino nitriles are a class of organic compounds that hold a significant position in the field of chemical synthesis. rsc.orgrsc.org Their importance stems from their bifunctional nature, possessing both a nucleophilic amino group and an electrophilic nitrile group. arkat-usa.org This dual reactivity allows them to serve as versatile building blocks for the creation of a wide array of more complex molecules. rsc.orgenamine.net

These compounds are key precursors in the synthesis of α-amino acids, which are the fundamental components of proteins. arkat-usa.orgmasterorganicchemistry.com The well-known Strecker reaction, a method for synthesizing amino acids, proceeds through an α-amino nitrile intermediate. researchgate.netmdpi.com Beyond amino acids, α-amino nitriles are instrumental in the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in many biologically active molecules and pharmaceutical drugs. arkat-usa.orgresearchgate.net Their ability to be transformed into other functional groups, such as primary amines, aldehydes, ketones, and carboxylic acids, further broadens their synthetic utility. enamine.net The nitrile group, in particular, can participate in hydrogen bonding and π-π interactions, influencing the stereochemical outcomes of reactions. enamine.net

Overview of the Structural Characteristics and Reactivity Potential of 2-Amino-3-phenylpropanenitrile

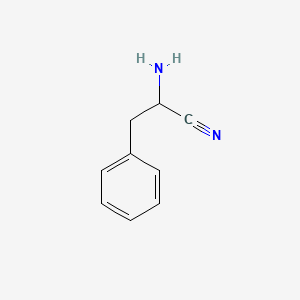

This compound, with the chemical formula C9H10N2, is a prime example of an α-amino nitrile. ontosight.ai Its structure features a central carbon atom bonded to an amino group (-NH2), a nitrile group (-CN), a hydrogen atom, and a benzyl (B1604629) group (-CH2C6H5). ontosight.ai This specific arrangement of functional groups imparts a unique reactivity profile to the molecule.

The amino group can act as a nucleophile and a base, participating in reactions such as acylation and alkylation. enamine.net The nitrile group is electrophilic and can undergo nucleophilic addition reactions. The presence of the phenyl group influences the electronic properties of the molecule and can participate in various aromatic substitution reactions. The stereocenter at the α-carbon allows for the existence of enantiomers, making it a valuable chiral building block in asymmetric synthesis for producing enantiomerically pure drugs. guidechem.com The molecule's reactivity allows it to undergo oxidation to form oxo compounds, reduction to form amines, and substitution reactions at the amino group.

Historical Development and Evolution of α-Amino Nitrile Research

The study of α-amino nitriles dates back to 1850 with the pioneering work of Adolph Strecker. researchgate.netmdpi.com His synthesis of alanine (B10760859) from the reaction of acetaldehyde, ammonia (B1221849), and hydrogen cyanide laid the foundation for what is now known as the Strecker synthesis, the first-ever documented multi-component reaction to produce α-amino nitriles. masterorganicchemistry.comresearchgate.net This discovery was monumental as it provided a straightforward method for producing amino acids in the laboratory. masterorganicchemistry.commdpi.com

Early research primarily focused on the use of α-amino nitriles as intermediates for α-amino acid synthesis. arkat-usa.org However, over the decades, the scope of α-amino nitrile chemistry has expanded significantly. rsc.org Researchers began to explore their potential as precursors to a wider range of molecules, including natural products and heterocyclic compounds. rsc.org A significant advancement in the field was the development of asymmetric Strecker reactions, which utilize chiral catalysts or auxiliaries to control the stereochemistry of the newly formed chiral center, leading to the synthesis of enantiomerically enriched α-amino acids. rsc.org More recent developments have focused on utilizing α-amino nitriles as masked iminium ion equivalents and in Umpolung reactions, where the normal polarity of the functional group is reversed, further expanding their synthetic applications. rsc.org Modern synthetic protocols also explore greener reaction conditions and novel catalysts to improve the efficiency and environmental friendliness of α-amino nitrile synthesis. researchgate.net

Structure

3D Structure

特性

IUPAC Name |

2-amino-3-phenylpropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXNAHRDJXOJHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55379-75-4 | |

| Record name | 2-Amino-3-phenylpropanenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055379754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINO-3-PHENYLPROPANENITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3TEX94LGG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations and Chemical Transformations of 2 Amino 3 Phenylpropanenitrile

Fundamental Reaction Mechanisms of α-Amino Nitriles

The unique bifunctional nature of α-amino nitriles, possessing both an amino and a nitrile group attached to the same carbon, allows for a diverse range of reactivities. rsc.orgrsc.org These compounds can act as either electrophilic or nucleophilic synthons depending on the reaction conditions.

α-Amino nitriles, including 2-Amino-3-phenylpropanenitrile, are recognized as stable precursors to highly reactive iminium ions. rsc.orgrsc.org The cyano group can act as a leaving group, particularly under Lewis acid catalysis, to generate a transient iminium cation. This electrophilic species is then susceptible to attack by a wide range of nucleophiles. This reactivity makes α-amino nitriles valuable "masked" iminium ion equivalents, which are crucial in the synthesis of various natural products and heterocyclic compounds. rsc.orgrsc.org The general process allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the α-carbon.

In a reversal of its typical electrophilic character at the α-carbon, this compound can undergo α-metallation through deprotonation of the α-hydrogen using a strong base. This process generates a carbanion that is stabilized by the adjacent nitrile group. The resulting metallated species functions as a nucleophilic acyl anion equivalent. rsc.orgrsc.org This transformation is a classic example of "umpolung," or polarity reversal, where the α-carbon, normally an electrophilic center in an imine or carbonyl context, becomes a nucleophilic center. rsc.orgrsc.org This umpolung reactivity is instrumental in forming new carbon-carbon bonds through reactions with various electrophiles, such as aldehydes or α,β-unsaturated carbonyl compounds. rsc.org The reactions involving the addition to the nitrogen atom of the imine moiety are also categorized as umpolung reactions. rsc.orgnih.gov

| Entry | Grignard Reagent (R-MgBr) | Product | Yield (%) |

|---|---|---|---|

| 1 | Methylmagnesium Bromide | N-Methyl-α-aminonitrile | 85 |

| 2 | Ethylmagnesium Bromide | N-Ethyl-α-aminonitrile | 82 |

| 3 | Propylmagnesium Bromide | N-Propyl-α-aminonitrile | 78 |

| 4 | Butylmagnesium Bromide | N-Butyl-α-aminonitrile | 75 |

This table summarizes the results of the umpolung N-alkylation reaction of α-iminonitriles with various Grignard reagents, affording the corresponding N-alkylated α-aminonitriles in good yields. rsc.orgrsc.orgresearchgate.net

Recent advancements in synthetic chemistry have focused on the direct functionalization of C(sp³)–H bonds. acs.org In the context of alkyl nitriles like this compound, radical-initiated processes can achieve oxidative functionalization. acs.org These reactions typically involve a hydrogen atom transfer (HAT) from the α-carbon to a reactive radical species. escholarship.orgnih.govresearchgate.net This generates an α-cyano sp³-hybridized carbon-centered radical intermediate. acs.org This radical can then be oxidized to a carbocation, which is subsequently trapped by a nucleophile, or it can participate in various radical coupling reactions. escholarship.orgresearchgate.net This strategy allows for the introduction of diverse functionalities, including halides, hydroxyl groups, and azide (B81097) groups, directly onto the carbon framework. escholarship.orgresearchgate.net

Transformational Reactions of the Nitrile Moiety

The cyano group of this compound is a versatile functional group that can be readily converted into other important chemical moieties, such as amides, carboxylic acids, and primary amines. rsc.org

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide. lumenlearning.com The reaction proceeds through the formation of an amide intermediate. chemistrysteps.comchemistrysteps.com

Acid Hydrolysis: When heated under reflux with a dilute acid like hydrochloric acid, the nitrile is fully hydrolyzed to the corresponding carboxylic acid, which in this case would be 2-amino-3-phenylpropanoic acid (phenylalanine), and an ammonium (B1175870) salt. libretexts.org The reaction involves the protonation of the nitrile nitrogen, which increases its electrophilicity and facilitates the nucleophilic attack of water. lumenlearning.com

Alkaline Hydrolysis: Heating the nitrile with an aqueous alkali solution, such as sodium hydroxide (B78521), also leads to hydrolysis. libretexts.org Initially, a carboxylate salt (e.g., sodium 2-amino-3-phenylpropanoate) and ammonia (B1221849) gas are formed. libretexts.org To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. libretexts.org

It is possible, under carefully controlled and milder conditions, to stop the hydrolysis at the intermediate amide stage, yielding 2-amino-3-phenylpropanamide. lumenlearning.comchemistrysteps.com

| Condition | Reagents | Intermediate Product | Final Product |

|---|---|---|---|

| Acidic | Dilute H₂SO₄ or HCl, Heat | Amide | Carboxylic Acid + Ammonium Salt |

| Basic | Aqueous NaOH or KOH, Heat | Amide | Carboxylate Salt + Ammonia |

This table outlines the general pathways and products for the hydrolysis of nitriles under acidic and basic conditions. lumenlearning.comchemistrysteps.comlibretexts.org

The nitrile group can be reduced to a primary amine (containing a -CH₂NH₂ group) using powerful reducing agents. chemguide.co.uk This converts this compound into 3-phenylpropane-1,2-diamine.

Common methods for this transformation include:

Lithium Aluminum Hydride (LiAlH₄): A widely used and potent reducing agent, LiAlH₄ in a solvent like diethyl ether, followed by an aqueous workup, effectively reduces the nitrile to a primary amine. chemguide.co.uklibretexts.org The mechanism involves the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile. libretexts.org

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. chemguide.co.uk The reaction is typically carried out at elevated temperature and pressure. chemguide.co.uk

Diisopropylaminoborane (B2863991): In the presence of catalytic lithium borohydride, diisopropylaminoborane can reduce a variety of aliphatic and aromatic nitriles to primary amines in high yields under mild conditions. organic-chemistry.orgnih.gov

| Reducing Agent | Typical Conditions | Selectivity Notes |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 1. LiAlH₄ in Ether/THF 2. H₂O or dilute acid workup | Highly reactive; reduces many other functional groups (e.g., esters, ketones). libretexts.org |

| Catalytic Hydrogenation (H₂/Metal) | H₂, Pd, Pt, or Ni catalyst, elevated T/P | Can also reduce alkenes and alkynes. chemguide.co.uk |

| Diisopropylaminoborane / cat. LiBH₄ | THF, Room Temperature or Reflux | Can selectively reduce nitriles in the presence of esters under certain conditions. organic-chemistry.orgnih.gov |

This table compares common reducing agents used for the conversion of nitriles to primary amines.

Reactivity of the Amino Functionality

The primary amino group in this compound is a key site of reactivity, participating in both oxidative transformations and nucleophilic substitution reactions.

Oxidative Transformations of the Amino Group

The primary amino group of α-aminonitriles can undergo oxidative transformations. One proposed mechanism for the oxidation of α-aminonitriles to amides involves the use of reagents like meta-chloroperoxybenzoic acid (m-CPBA) in the presence of a base such as potassium hydroxide (KOH) researchgate.net. While specific studies on this compound are not extensively detailed in the provided search results, the general mechanism suggests that the amino group is oxidized, leading to the formation of an amide functionality.

Another relevant oxidative transformation is oxidative deamination, a process that typically converts an amino group into a keto group, releasing ammonia wikipedia.orgnih.gov. This reaction is common in the catabolism of amino acids and is often catalyzed by enzymes like amino acid oxidases or glutamate (B1630785) dehydrogenase wikipedia.orgnih.gov. The reaction of primary amines with nitrous acid (HNO₂) can also lead to deamination, proceeding through a diazonium salt intermediate wikipedia.orgchemistrysteps.comkhanacademy.orgchemguide.co.uklibretexts.org. In the case of α-aminonitriles, this reaction could potentially lead to the formation of an α-hydroxynitrile (cyanohydrin) or undergo rearrangement.

A possible pathway for the oxidative transformation of α-aminonitriles to amides is detailed in the table below, based on a general proposed mechanism researchgate.net.

| Step | Description | Intermediate/Product |

| 1 | The primary amino group of the α-aminonitrile is oxidized. | Oxidized amino intermediate |

| 2 | The intermediate undergoes further transformation in the presence of a base. | Amide |

This table illustrates a generalized proposed mechanism for the oxidation of α-aminonitriles.

Participation in Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of the primary amino group allows this compound to act as a nucleophile in substitution reactions. Common examples of such reactions for primary amines include N-acylation and N-alkylation.

N-Acylation: Primary amines readily react with acylating agents like acyl chlorides to form amides researchgate.netsemanticscholar.org. This reaction, a type of nucleophilic acyl substitution, is a fundamental transformation in organic synthesis. While specific examples with this compound are not detailed in the provided results, the general reactivity of primary amines suggests it would readily undergo N-acylation. A study on the synthesis of N-acylated α-aminonitriles highlights their importance as they can serve as precursors to α-amino acids nih.govgoogle.com.

N-Alkylation: The amino group can also attack alkyl halides in a nucleophilic substitution reaction to form secondary amines wikipedia.orgprinceton.eduamazonaws.comresearchgate.net. This process can sometimes lead to over-alkylation, yielding tertiary amines and quaternary ammonium salts wikipedia.org. The table below outlines the general steps for these nucleophilic substitution reactions.

| Reaction Type | Reagent | Product |

| N-Acylation | Acyl Chloride (R-COCl) | N-acyl-2-amino-3-phenylpropanenitrile |

| N-Alkylation | Alkyl Halide (R-X) | N-alkyl-2-amino-3-phenylpropanenitrile |

This table summarizes the expected outcomes of nucleophilic substitution reactions involving the amino group of this compound based on general amine reactivity.

Intramolecular and Intermolecular Cyclization Processes

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic nitrile group, makes it a valuable precursor for the synthesis of various heterocyclic compounds through cyclization reactions uni-mainz.de.

One common strategy involves the cyclocondensation of α-aminonitriles with dicarbonyl compounds. For instance, the reaction of α-aminonitriles with α,β-unsaturated carbonyl compounds can lead to the formation of dihydropyrrole carbonitriles nih.gov. Although a specific example with this compound is not provided, its structure suggests it could participate in similar cyclization reactions to form five- or six-membered heterocyclic rings.

The Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester, can be a key step in the synthesis of heterocycles wikipedia.orgnrochemistry.combeilstein-journals.orgorganic-chemistry.orgyoutube.com. The resulting imino ester from this compound could then undergo intramolecular cyclization involving the amino group. Similarly, the Thorpe-Ziegler reaction, an intramolecular version of the Thorpe reaction, leads to the formation of cyclic ketones from dinitriles and is conceptually related to cyclization processes that could potentially be adapted for aminonitriles wikipedia.orgbuchler-gmbh.commdpi.comyoutube.com.

The following table summarizes potential cyclization reactions based on the known reactivity of α-aminonitriles.

| Reaction Type | Reactant(s) | Potential Heterocyclic Product |

| Cyclocondensation | α,β-Unsaturated carbonyl compound | Dihydropyrrole derivative |

| Intramolecular Pinner Reaction | (after conversion of nitrile to imino ester) | Imidazole (B134444) or pyrimidine (B1678525) derivative |

This table outlines potential cyclization pathways for this compound based on analogous reactions of other α-aminonitriles.

Mechanistic Studies of Rearrangement Reactions

α-Aminonitriles and their derivatives can undergo rearrangement reactions, often initiated by the transformation of the amino group. The Demjanov rearrangement and the related Tiffeneau-Demjanov rearrangement are classic examples involving the deamination of primary amines with nitrous acid to yield rearranged alcohols or ketones, respectively wikipedia.orghooghlywomenscollege.ac.inslideshare.netlookchem.com.

The reaction of a primary amine with nitrous acid generates a diazonium ion, which is a good leaving group (N₂) wikipedia.orgchemistrysteps.comchemguide.co.uk. In the case of this compound, the resulting carbocation could undergo a 1,2-shift, leading to a rearranged product. The Tiffeneau-Demjanov rearrangement specifically refers to the reaction of 1,2-amino alcohols, which can be formed from the corresponding α-aminonitriles, to yield ring-expanded ketones in cyclic systems hooghlywomenscollege.ac.inslideshare.netwikipedia.orgsynarchive.comd-nb.info. While this compound is acyclic, the principles of this rearrangement, involving a carbocation intermediate and subsequent migration of a neighboring group, are relevant.

The general mechanism for such a rearrangement would involve:

Diazotization: Reaction of the primary amino group with nitrous acid to form a diazonium salt.

Formation of a Carbocation: Loss of nitrogen gas (N₂) from the diazonium salt to generate a primary carbocation.

Rearrangement: A 1,2-hydride or 1,2-phenyl shift to form a more stable secondary or benzylic carbocation.

Nucleophilic Capture: Reaction of the rearranged carbocation with a nucleophile (e.g., water) to give the final product, such as an aldehyde or ketone after tautomerization.

The table below outlines the key steps in a potential rearrangement of this compound.

| Step | Description | Intermediate/Product |

| 1 | Diazotization of the amino group with HNO₂. | Diazonium salt |

| 2 | Loss of N₂ to form a primary carbocation. | Primary carbocation |

| 3 | 1,2-hydride or 1,2-phenyl shift. | Rearranged, more stable carbocation |

| 4 | Nucleophilic attack by water and tautomerization. | Aldehyde or ketone |

This table describes a plausible rearrangement pathway for this compound based on the mechanisms of the Demjanov and Tiffeneau-Demjanov rearrangements.

Spectroscopic and Computational Data for this compound Not Publicly Available

A thorough search of publicly accessible scientific databases and literature has revealed a lack of detailed, experimentally-derived spectroscopic data for the chemical compound this compound, also known as phenylalaninonitrile. While the synthesis and use of this compound are mentioned in various chemical publications, the specific data sets required for a complete spectroscopic and computational analysis—including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS)—are not available in the public domain.

Efforts to locate ¹H NMR, ¹³C NMR, IR, and HRMS data in open-access spectral databases such as the Spectral Database for Organic Compounds (SDBS) and the NIST Chemistry WebBook were unsuccessful for this specific molecule. The required information, which includes precise chemical shifts, coupling constants, vibrational frequencies, and accurate mass measurements, is likely contained within the supplementary materials of subscription-based scientific journals that are not accessible through standard searches.

Consequently, the generation of a detailed article focusing on the advanced spectroscopic characterization and computational chemistry studies of this compound, as per the requested outline, cannot be completed at this time. Providing an analysis based on predicted data or data from analogous but distinct compounds would not meet the required standards of scientific accuracy and specificity.

Further investigation would require access to the full text and supporting information of chemical synthesis papers that have characterized this compound.

Advanced Spectroscopic Characterization and Computational Chemistry Studies of 2 Amino 3 Phenylpropanenitrile

Mass Spectrometry Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, due to the polar and non-volatile nature of aminonitriles like 2-Amino-3-phenylpropanenitrile, direct analysis by GC-MS is generally not feasible as they are thermally labile. nih.gov Consequently, chemical derivatization is an essential prerequisite to convert the analyte into a more volatile and thermally stable form suitable for gas chromatographic analysis. nih.govsigmaaldrich.com

The derivatization process targets the active functional groups, primarily the amino group, to reduce its polarity. Common strategies include silylation, acylation, or esterification. sigmaaldrich.comnih.gov For instance, reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to create tert-butyldimethylsilyl (TBDMS) derivatives, which are more stable than traditional trimethylsilyl (B98337) (TMS) derivatives. sigmaaldrich.com Another approach involves the use of propyl chloroformate in propanol, which derivatizes the amino acids directly in aqueous samples. nih.gov

Once derivatized, the sample is injected into the GC, where the components are separated based on their boiling points and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules (commonly via electron ionization) and separates the resulting fragments based on their mass-to-charge ratio. springernature.comnih.gov The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the definitive identification of the compound. sigmaaldrich.comnist.gov Selected Ion Monitoring (SIM) can be employed to enhance sensitivity for quantitative studies by focusing on characteristic ions of the analyte. springernature.com

Table 1: Generalized Workflow for GC-MS Analysis of Aminonitriles

| Step | Description | Purpose |

|---|---|---|

| 1. Sample Preparation | Extraction of the aminonitrile from its matrix (e.g., reaction mixture, biological fluid). | To isolate the analyte and remove interfering substances. |

| 2. Derivatization | Reaction of the analyte with a derivatizing agent (e.g., MTBSTFA, propyl chloroformate) under controlled conditions (e.g., heating). | To increase volatility and thermal stability for GC analysis. nih.govsigmaaldrich.com |

| 3. GC Separation | Injection of the derivatized sample onto a capillary GC column. The oven temperature is programmed to ramp up, separating compounds based on their elution times. | To separate the target analyte from other components in the mixture. springernature.com |

| 4. MS Detection | Eluted compounds are ionized (e.g., by electron impact), and the resulting fragments are detected by the mass analyzer. | To generate a mass spectrum for compound identification and quantification. nist.gov |

| 5. Data Analysis | The obtained mass spectrum is compared against spectral libraries for identification. Peak areas are used for quantification. | To confirm the structure of the analyte and determine its concentration. nih.gov |

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid state. While specific crystallographic data for this compound is not widely published, the technique has been successfully applied to characterize its derivatives and related aminonitrile structures. nih.gov This analysis provides unequivocal information on bond lengths, bond angles, and the absolute configuration of chiral centers.

For example, the X-ray diffraction study of 2-Amino-3-((E)-(9-p-tolyl-9H-carbazol-3-yl) methyleneamino) maleonitrile, an aminonitrile derivative, confirmed its Z-configuration. nih.gov Such studies also elucidate the supramolecular architecture, revealing intermolecular and intramolecular interactions like hydrogen bonds that dictate the crystal packing. nih.gov The analysis of this derivative showed specific intramolecular hydrogen bonds (C18H18A⋯N2, N3H3A⋯N2) and intermolecular hydrogen bonds that stabilize the crystal lattice. nih.gov Furthermore, crystallographic data can reveal detailed conformational information, such as the twist angle between different planar groups within the molecule. nih.gov

Table 2: Illustrative Data Obtained from X-ray Crystallography of an Aminonitrile Derivative

| Parameter | Description | Example Finding from a Derivative Study nih.gov |

|---|---|---|

| Molecular Configuration | The spatial arrangement of atoms, confirming stereochemistry. | The derivative was determined to have a Z-configuration. |

| Bond Lengths & Angles | Precise measurements of distances and angles between atoms. | Provides the fundamental geometry of the molecule. |

| Torsion Angles | The dihedral angle between different parts of the molecule. | The benzene (B151609) ring was twisted from the carbazole (B46965) group by 59.7(3)°. |

| Hydrogen Bonding | Identification of intra- and intermolecular hydrogen bonds. | Intramolecular C-H⋯N and N-H⋯N bonds were identified. |

| Crystal Packing | The arrangement of molecules within the crystal lattice. | Stabilized by intermolecular C-H⋯N and N-H⋯N hydrogen bonds. |

Computational Chemistry and Quantum Mechanical Calculations

Computational chemistry serves as a powerful complement to experimental techniques, providing deep insights into the molecular properties and behavior of this compound at an atomic level. Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring its electronic structure, conformational landscape, and reactivity. wiley.comnih.gov

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. researchgate.netmdpi.com By solving the Kohn-Sham equations, DFT can accurately predict various molecular properties. Calculations are typically performed using a combination of a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G(d,p), 6-311++G(d,p)) to approximate the electronic energy and distribution. nih.govijcce.ac.ir

Key aspects of the electronic structure that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. ijcce.ac.ir A smaller gap generally implies higher reactivity. Furthermore, DFT allows for the calculation of the Molecular Electrostatic Potential (MEP), which maps the charge distribution and helps identify sites susceptible to electrophilic and nucleophilic attack. ijcce.ac.ir Natural Bond Orbital (NBO) analysis can also be performed to understand charge delocalization and hyperconjugative interactions within the molecule. nih.gov

Table 3: Key Electronic Properties Calculated via DFT and Their Significance

| DFT-Calculated Parameter | Significance |

|---|---|

| Total Energy | Indicates the stability of the molecular geometry; used to find the most stable conformer. researchgate.net |

| HOMO Energy | Represents the ability to donate an electron; related to ionization potential. |

| LUMO Energy | Represents the ability to accept an electron; related to electron affinity. |

| HOMO-LUMO Gap | Correlates with chemical reactivity and stability; a smaller gap suggests higher reactivity. ijcce.ac.ir |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, predicting sites for electrophilic and nucleophilic attack. |

| Natural Bond Orbital (NBO) Charges | Provides insight into the atomic charge distribution and bonding interactions. nih.gov |

Conformational Analysis and Potential Energy Surfaces

A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometric parameters, such as bond lengths, bond angles, and dihedral angles. libretexts.orgwikipedia.org For a flexible molecule like this compound, conformational analysis is crucial for understanding its dynamic behavior.

By systematically varying key dihedral angles (e.g., rotation around the Cα-Cβ bond) and calculating the single-point energy at each geometry using methods like DFT, a PES can be constructed. libretexts.org This surface reveals the energetically favorable conformations, which correspond to minima on the PES. libretexts.org The points of maximum energy between these minima are known as saddle points and represent the transition states for conformational changes. libretexts.org The energy difference between a minimum and a saddle point is the activation barrier for that particular conformational change. This analysis helps to identify the most stable, low-energy structures of the molecule and understand its flexibility.

Table 4: Key Features of a Potential Energy Surface (PES)

| Feature | Geometric Interpretation | Energetic Significance |

|---|---|---|

| Minimum | A stable conformation of the molecule. | Represents a low-energy, equilibrium structure. |

| Saddle Point | The geometry at the highest point on the lowest-energy path between two minima. | Represents the transition state for a conformational change. |

| Reaction Coordinate | A path on the PES that connects reactants, transition states, and products. | Illustrates the energy profile of a conformational change or reaction. |

Theoretical Predictions of Spectroscopic Parameters (GIAO NMR, IR Band Assignments)

Computational methods are highly effective in predicting spectroscopic parameters, which aids in the interpretation of experimental data.

GIAO NMR: The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts. mdpi.com By performing GIAO calculations on the optimized geometry of this compound, it is possible to predict the 1H and 13C chemical shifts. mdpi.com These theoretical values, when referenced against a standard like Tetramethylsilane (TMS) calculated at the same level of theory, can be compared directly with experimental spectra. This comparison is invaluable for assigning specific resonances to individual nuclei within the molecule and confirming its structure. mdpi.comnih.gov

IR Band Assignments: DFT calculations can also predict the vibrational frequencies of a molecule. nih.gov The calculated harmonic frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve agreement. researchgate.net These scaled theoretical frequencies can be matched with the bands in an experimental FT-IR spectrum. This allows for the confident assignment of specific absorption bands to particular vibrational modes, such as the C≡N nitrile stretch (typically 2260-2220 cm-1), N-H stretches of the primary amine (two bands around 3400-3300 cm-1), and C-H stretches of the aromatic ring. nih.govspectroscopyonline.com

Table 5: Illustrative Theoretical IR Band Assignments for this compound

| Vibrational Mode | Typical Experimental Range (cm⁻¹) spectroscopyonline.comvscht.cz | Expected Theoretical Assignment |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | Two distinct peaks corresponding to the amine group vibrations. |

| Aromatic C-H Stretch | 3100 - 3000 | Vibrations associated with the C-H bonds on the phenyl ring. |

| Aliphatic C-H Stretch | 3000 - 2850 | Vibrations of the C-H bonds on the aliphatic backbone. |

| C≡N Stretch | 2260 - 2220 | A characteristic and often sharp peak for the nitrile functional group. spectroscopyonline.com |

| N-H Bend (scissoring) | 1650 - 1580 | Bending motion of the primary amine group. spectroscopyonline.com |

| Aromatic C=C Stretch | 1600 - 1450 | Ring stretching vibrations within the phenyl group. |

Reaction Pathway Prediction and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms, predicting reaction pathways, and analyzing the transition states involved. uh.edu For this compound, this is particularly relevant for understanding its synthesis, often achieved via the Strecker reaction. mdpi.comwikipedia.org

By modeling the reaction pathway, computational chemists can calculate the geometries and energies of reactants, intermediates, transition states, and products. The transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. libretexts.org Locating the transition state structure and calculating its energy allows for the determination of the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed. DFT calculations have been used to justify the proposed mechanisms of organocatalyzed Strecker reactions, providing insight into how catalysts activate the substrates and facilitate the key bond-forming steps. mdpi.com This analysis helps in understanding reaction kinetics and can guide the optimization of reaction conditions or the design of more efficient catalysts.

Table 6: Steps in Computational Reaction Pathway Analysis

| Step | Description | Objective |

|---|---|---|

| 1. Geometry Optimization | Calculate the lowest-energy structures for all reactants, intermediates, and products. | To establish the energy levels of stable species in the reaction. |

| 2. Transition State Search | Employ algorithms (e.g., QST2/QST3, Berny optimization) to locate the saddle point geometry connecting reactants and products. | To identify the structure of the highest energy barrier in the reaction step. |

| 3. Frequency Calculation | Perform vibrational frequency calculations on all optimized structures. | To confirm that minima have all positive frequencies and the transition state has exactly one imaginary frequency corresponding to the reaction coordinate. |

| 4. Energy Calculation | Determine the electronic and zero-point vibrational energies to calculate the activation energy (Ea) and reaction energy (ΔE). | To quantify the kinetic and thermodynamic feasibility of the reaction pathway. |

Applications of 2 Amino 3 Phenylpropanenitrile As a Versatile Synthetic Building Block

Precursor in α-Amino Acid Synthesis and Derivatives

2-Amino-3-phenylpropanenitrile serves as the direct precursor in the industrial and laboratory synthesis of phenylalanine, one of the twenty common amino acids that are the building blocks of proteins. This transformation is the final step in the well-established Strecker amino acid synthesis. The process begins with the reaction of phenylacetaldehyde (B1677652) with ammonia (B1221849) and hydrogen cyanide, which come together to form this compound.

The subsequent step involves the hydrolysis of the nitrile group of this compound. This reaction, typically carried out under acidic or basic conditions, converts the nitrile functional group (-CN) into a carboxylic acid (-COOH), yielding phenylalanine. This method is highly efficient and is a cornerstone of synthetic amino acid chemistry. google.comwikipedia.org

Table 1: Strecker Synthesis of Phenylalanine

| Step | Reactants | Product |

|---|---|---|

| 1 | Phenylacetaldehyde, Ammonia, Hydrogen Cyanide | This compound |

Building Block for Natural Product Synthesis

The significance of this compound extends into the realm of natural product synthesis, primarily through its role as a precursor to phenylalanine. The phenylalanine scaffold is a common motif in a vast number of biologically active natural products. Therefore, synthetic strategies aimed at constructing these complex molecules often rely on phenylalanine as a key building block. By extension, the synthesis of this phenylalanine often originates from this compound via the Strecker synthesis. While direct incorporation of the aminonitrile into a complex natural product is less common, its role as the synthetic origin of a crucial component is well-established.

Construction of Complex Heterocyclic Systems

The reactivity of the amino and nitrile groups in this compound makes it a valuable starting material for the construction of various heterocyclic ring systems, which are ubiquitous in medicinal chemistry and materials science.

Synthesis of Nitrogen-Containing Heterocycles

The presence of two nitrogen atoms (one in the amino group and one in the nitrile group) makes this compound an ideal precursor for the synthesis of nitrogen-containing heterocycles.

The synthesis of highly substituted pyridines can be achieved using α-aminonitriles. One established method is the Thorpe-Ziegler reaction, which involves the base-catalyzed self-condensation of nitriles. chem-station.comwikipedia.orgbuchler-gmbh.com While direct self-condensation of this compound is not the primary route to pyridines, its reaction with 1,3-dicarbonyl compounds provides a pathway to substituted 2-aminopyridines. The reaction proceeds through a series of condensation and cyclization steps, ultimately leading to the aromatic pyridine (B92270) ring. baranlab.orgresearchgate.net

For the synthesis of pyridazin-3-one derivatives, α-aminonitriles can be envisioned as precursors, although direct, high-yield methods starting specifically from this compound are not extensively documented in mainstream literature. General syntheses of pyridazin-3-ones often involve the condensation of a γ-keto acid with hydrazine (B178648) hydrate. nih.govresearchgate.net

A comprehensive review highlights the utility of 2-amino-2-alkyl(aryl)propanenitriles as key precursors for five-membered heterocycles. arkat-usa.org

Imidazoles: The synthesis of imidazole (B134444) derivatives from this compound can be achieved through various multicomponent reactions. For instance, the condensation of the aminonitrile with an aldehyde and an isocyanide (a variation of the Ugi reaction) can lead to highly substituted imidazole cores. unitus.itnih.gov

Oxazoles: Oxazoles can be synthesized from α-aminonitriles by first acylating the amino group to form an α-acylamino nitrile. Subsequent acid-catalyzed cyclization and dehydration can yield the corresponding oxazole. This pathway is a modification of the Robinson-Gabriel synthesis of oxazoles.

Isothiazoles: The synthesis of isothiazoles from α-aminonitriles is also documented. These syntheses often involve reaction with a sulfur-containing reagent that facilitates the formation of the S-N bond characteristic of the isothiazole (B42339) ring system. medwinpublishers.com

Table 2: Heterocycle Synthesis from α-Aminonitriles

| Heterocycle | General Approach |

|---|---|

| Imidazole | Multicomponent reactions (e.g., with aldehydes and isocyanides) |

| Oxazole | Acylation followed by cyclization and dehydration |

The synthesis of small, strained nitrogen-containing rings like aziridines and azetidines from this compound is a more challenging transformation that typically requires multiple synthetic steps.

Aziridines: A plausible synthetic route to aziridine (B145994) derivatives would involve the selective reduction of the nitrile group in an N-protected this compound to a primary amine, yielding a 1,2-diamine derivative. This diamine could then be converted into a β-amino alcohol or a β-haloamine, which are common precursors for intramolecular cyclization to form the aziridine ring via methods like the Wenker synthesis or Gabriel-type cyclizations. ru.nlclockss.orgnih.govorganic-chemistry.org

Azetidines: The synthesis of azetidines from α-aminonitriles is not a common transformation. General azetidine (B1206935) syntheses often involve [2+2] cycloadditions or the cyclization of γ-haloamines or γ-amino alcohols. nih.govjmchemsci.comnih.govjnsparrowchemical.comrsc.org To utilize this compound, a synthetic sequence would need to be devised to introduce a leaving group at the γ-position relative to the nitrogen atom, which would be a non-trivial multi-step process.

Role in Peptidomimetic Chemistry and Peptide Structure Modulation

The structural relationship of this compound to phenylalanine makes it a compound of interest in peptide science. The nitrile group can serve as a unique functional handle or a bioisosteric replacement for other groups, thereby modulating peptide structure and function.

Incorporating unnatural amino acids or modifying existing ones is a key strategy in the design of peptidomimetics —molecules that mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against proteolytic degradation. wjarr.com this compound represents the nitrile derivative of phenylalanine, denoted as Phe[CN]. thieme-connect.de This modification can be introduced into a peptide sequence, where the nitrile group can alter the local electronic environment, hydrogen bonding capabilities, and conformational preferences of the peptide backbone.

The nitrile can act as a bioisostere for a carbonyl oxygen or a hydroxyl group, potentially influencing receptor binding interactions. Furthermore, the nitrile group is a versatile chemical handle; it can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, allowing for post-synthetic modification of the peptide. The introduction of fluorine atoms into the phenyl ring of phenylalanine is known to modulate peptide stability and bioactivity; similarly, the introduction of a nitrile group offers another avenue for peptide structure modulation . nih.gov For instance, the synthesis of peptides containing a phenylalanine residue can be achieved on solid-phase using a triazene (B1217601) linker attached to the phenyl ring, demonstrating the chemical accessibility of the side chain for modification and anchoring. nih.gov

Diversification of Molecular Libraries for Chemical Research

The quest for novel bioactive compounds in drug discovery and chemical biology relies heavily on the creation of diverse molecular libraries. This compound serves as a valuable scaffold for generating such libraries, primarily through its participation in multicomponent reactions (MCRs) and the synthesis of diverse heterocyclic systems. Its inherent stereochemistry and the ability to introduce multiple points of diversity make it an attractive starting material for combinatorial chemistry.

The dual reactivity of this compound allows it to be a key component in the synthesis of a wide array of heterocyclic compounds. arkat-usa.org The amino group can act as a nucleophile, while the nitrile group can undergo cyclization or other transformations. This has been exploited in the synthesis of various five-membered heterocycles, including imidazoles and oxazoles. arkat-usa.org

One of the most powerful applications of this compound in library synthesis is through isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions. wikipedia.orgsciforum.netnih.gov These one-pot reactions allow for the rapid assembly of complex molecules from three or four starting materials, introducing significant molecular diversity in a single synthetic step. In a typical Ugi four-component reaction, an amine, a carbonyl compound, a carboxylic acid, and an isocyanide combine to form a bis-amide product. nih.gov By employing this compound as the amine component, libraries of peptidomimetics and other complex structures can be efficiently generated. nih.govmdpi.com

The Passerini reaction, a three-component reaction involving a carboxylic acid, a carbonyl compound, and an isocyanide, yields α-acyloxy carboxamides. wikipedia.orgorganic-chemistry.org While the direct use of this compound as the primary amine is less common in the classic Passerini reaction, its derivatives can be employed to generate diverse libraries of complex ester and amide-containing molecules. rsc.org

The strategic use of this compound and its derivatives in these multicomponent reactions facilitates the creation of large and diverse chemical libraries. The resulting compounds can then be screened for various biological activities, accelerating the discovery of new therapeutic agents and chemical probes.

Table 1: Representative Heterocyclic Scaffolds Derived from α-Aminonitriles

| Scaffold | Synthetic Strategy | Key Features | Potential Applications |

|---|---|---|---|

| Imidazoles | Condensation with carbonyl compounds | Aromatic, five-membered ring with two nitrogen atoms | Medicinal chemistry, catalysis |

| Oxazoles | Cyclization of acylated aminonitriles | Five-membered ring with one oxygen and one nitrogen atom | Fluorescent probes, pharmaceuticals |

| Thiazoles | Reaction with sulfur-containing reagents | Five-membered ring with one sulfur and one nitrogen atom | Biologically active compounds |

| Tetrazoles | [2+3] Cycloaddition with azides | Five-membered ring with four nitrogen atoms | Bioisosteres for carboxylic acids |

Applications in the Development of Novel Organic Materials

The unique chemical structure of this compound also lends itself to the development of novel organic materials. Its ability to participate in polymerization reactions and to be incorporated into larger molecular architectures allows for the synthesis of materials with specific electronic, optical, or mechanical properties.

While the direct polymerization of this compound is not widely reported, its derivatives, particularly those containing polymerizable groups, can serve as functional monomers. The amino and nitrile functionalities can be modified to introduce cross-linking capabilities or to tune the final properties of the polymer. For instance, amino acid-based monomers are increasingly being explored for the synthesis of biocompatible and biodegradable polymers for applications in tissue engineering and drug delivery. thinkdochemicals.com

Furthermore, the incorporation of the phenylpropanenitrile moiety into conductive polymer backbones is an area of potential interest. The aromatic ring and the polar nitrile group could influence the electronic properties and intermolecular interactions of the resulting materials, potentially leading to applications in organic electronics. The synthesis of conductive polymers often involves the polymerization of aromatic or heterocyclic monomers, and derivatives of this compound could be designed to fit this purpose.

The development of molecularly imprinted polymers (MIPs) is another area where derivatives of this compound could find application. MIPs are polymers synthesized in the presence of a template molecule, creating specific recognition sites. Functional monomers are chosen based on their ability to interact with the template. Amino acid derivatives are often used as templates or functional monomers in the creation of MIPs for chiral separations or sensor applications. researchgate.net

Although specific examples of the large-scale application of this compound in materials science are still emerging, its structural features suggest significant potential. Further research into the derivatization and polymerization of this versatile building block is likely to uncover new and valuable organic materials.

Table 2: Potential Applications of this compound-Derived Materials

| Material Type | Potential Synthetic Route | Key Properties | Potential Applications |

|---|---|---|---|

| Functional Polymers | Polymerization of derivatized monomers | Biocompatibility, tunable mechanical properties | Biomedical devices, drug delivery systems |

| Conductive Polymers | Incorporation into conjugated polymer backbones | Electrical conductivity, processability | Organic electronics, sensors |

| Molecularly Imprinted Polymers (MIPs) | Use as a functional monomer or template | Selective molecular recognition | Chiral separations, chemical sensors |

| Cross-linked Resins | Derivatization to include cross-linking groups | Thermal stability, solvent resistance | Solid-phase synthesis supports, catalysts |

Emerging Research Directions and Future Perspectives in 2 Amino 3 Phenylpropanenitrile Chemistry

Development of Next-Generation Catalytic Systems for α-Amino Nitrile Synthesis

The synthesis of α-aminonitriles, including 2-amino-3-phenylpropanenitrile, has traditionally been dominated by the Strecker reaction. mdpi.comnih.gov However, modern research is focused on developing more efficient, selective, and scalable catalytic systems. A significant area of progress is in organocatalysis, which avoids the use of potentially toxic and expensive transition metals. mdpi.com Various organocatalysts have been successfully employed, demonstrating the versatility of this approach. For instance, thiourea-based catalysts have been shown to be effective in asymmetric Strecker syntheses, providing a pathway to enantiomerically enriched unnatural amino acids. nih.gov

Beyond organocatalysis, research continues to refine metal-catalyzed and photocatalytic methods. Ruthenium chloride (RuCl₃), for example, has been used to catalyze the oxidative cyanation of tertiary amines with molecular oxygen, presenting a clean and environmentally favorable process. organic-chemistry.org Photocatalysis offers a mild and highly efficient route for direct C(sp³)–H cyanation, accommodating a wide range of functional groups and even complex bioactive compounds. organic-chemistry.org These next-generation systems are characterized by their high yields, mild reaction conditions, and, in many cases, the ability to control stereochemistry, which is a critical bottleneck for commercialization. mdpi.comnih.gov

Table 1: Comparison of Catalytic Systems for α-Aminonitrile Synthesis

| Catalyst Type | Example Catalyst | Reaction Type | Key Advantages | Source(s) |

|---|---|---|---|---|

| Organocatalyst | Thiourea (B124793) Derivatives | Asymmetric Strecker Reaction | High enantioselectivity; metal-free. | nih.gov |

| Organocatalyst | Aqueous Formic Acid | Strecker Reaction | Mild conditions; high yields. | mdpi.com |

| Organocatalyst | Sulfated Polyborate | Three-Component Strecker | Solvent-free; excellent yields (up to 99%). | mdpi.com |

| Metal Catalyst | RuCl₃ | Oxidative Cyanation | Environmentally benign; uses O₂ as oxidant. | organic-chemistry.org |

Green Chemistry Approaches and Sustainable Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes for compounds like this compound. nih.govyoutube.com This paradigm shift emphasizes waste reduction, the use of renewable resources, and the avoidance of hazardous substances. youtube.com Key strategies include the development of catalyst-assisted reactions and the careful selection of solvents. nih.gov For example, solvent-free Strecker reactions catalyzed by sulfated polyborate at room temperature represent a significant step towards sustainability. mdpi.com

The use of greener solvents is another critical aspect. Water is an ideal green solvent, and reactions such as the formic acid-catalyzed Strecker reaction can be performed in aqueous media. mdpi.comnih.gov Researchers are also exploring alternatives to hazardous solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF). Propylene (B89431) carbonate has been identified as a viable green polar aprotic solvent that can replace DCM and DMF in peptide synthesis, a field closely related to amino acid derivatives. rsc.org Furthermore, biocatalysis, using enzymes to perform chemical transformations, offers a highly selective and environmentally friendly route. Engineered enzymes, such as protoglobin nitrene transferases, have been developed to catalyze the enantioselective amination of carboxylic acid esters to produce chiral α-amino esters, showcasing the potential of biocatalytic methods in this area. nih.gov

Table 2: Application of Green Chemistry Principles to α-Aminonitrile Synthesis

| Green Chemistry Principle | Application in α-Aminonitrile Synthesis | Source(s) |

|---|---|---|

| Catalysis | Use of catalytic reagents (organo-, metal-, photo-catalysts) over stoichiometric ones to improve efficiency. | mdpi.comyoutube.com |

| Safer Solvents & Auxiliaries | Replacing hazardous solvents like DMF with greener alternatives such as propylene carbonate or water. | mdpi.comrsc.org |

| Atom Economy | Designing syntheses, like the three-component Strecker reaction, that maximize the incorporation of all materials into the final product. | mdpi.comyoutube.com |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure, as seen in some organocatalytic methods. | mdpi.com |

| Pollution Prevention | Developing "clean" processes like RuCl₃-catalyzed oxidative cyanation that minimize byproduct formation. | organic-chemistry.orgyoutube.com |

Integration of Flow Chemistry and Continuous Processing

Flow chemistry, or continuous processing, is emerging as a transformative technology in chemical manufacturing, offering significant advantages in safety, efficiency, and scalability over traditional batch methods. d-nb.infoajinomoto.com This approach is particularly well-suited for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. mdpi.comnih.gov By performing reactions in closed, highly controlled systems, flow chemistry minimizes the risks associated with hazardous reagents and unstable intermediates, such as diazonium salts, which can be generated and consumed in situ. ajinomoto.compharmtech.com

The integration of flow chemistry allows for enhanced control over reaction parameters like temperature and mixing, leading to higher yields and better product quality. ajinomoto.com For a multi-step synthesis involving this compound, a continuous flow setup could link several reaction stages—such as imine formation, cyanation, and subsequent functionalization—without the need for isolating intermediates. mdpi.com This not only streamlines the process but also enables automation and process optimization, significantly shortening the time-to-market for new products. ajinomoto.commdpi.com The ability to use packed-bed reactors with solid catalysts or reagents further enhances the sustainability and efficiency of continuous manufacturing processes. mdpi.comnih.gov

Exploration of Photoredox and Electrochemical Methods in Nitrile Functionalization

Photoredox and electrochemical methods are powerful tools for organic synthesis that enable challenging transformations under mild conditions. researchgate.net These techniques are particularly relevant for the functionalization of molecules containing nitrile groups, like this compound. Both approaches often proceed via single electron transfer (SET) to generate radical intermediates, which can then participate in a variety of bond-forming reactions. nih.gov For instance, the generation of nitrogen-centered radicals is a key step in C-N bond formation, and this can be achieved either photochemically with a photocatalyst or electrochemically at an anode. nih.gov

These methods offer unique advantages. Photoredox catalysis has demonstrated excellent selectivity in many transformations and can be used to activate C-H bonds for functionalization, tolerating sensitive groups like nitriles. nih.govacs.org Electrochemistry, on the other hand, can often achieve faster and more robust conversions and avoids the need for chemical oxidants or reductants, instead using an electric current. nih.gov The synergy between photocatalysis and electrochemistry is an exciting frontier, with the potential to expand the redox window and enable novel C-H activation and cross-coupling strategies that would be difficult to achieve by other means. researchgate.netuni-regensburg.de

Table 3: Comparison of Photoredox and Electrochemical Methods

| Feature | Photoredox Catalysis | Electrochemical Synthesis | Source(s) |

|---|---|---|---|

| Activation | Visible light absorption by a photocatalyst. | Application of electric potential at an electrode. | nih.gov |

| Key Intermediates | Excited-state catalyst; radical ions. | Radical ions generated at electrode surface. | nih.gov |

| Oxidants/Reductants | Often requires a terminal chemical oxidant/reductant. | The electrode serves as the oxidant/reductant. | nih.govuni-regensburg.de |

| Selectivity | Generally displays high selectivity. | Can be highly selective; may be influenced by electrode material and potential. | nih.gov |

| Advantages | Mild conditions; high functional group tolerance. | Avoids stoichiometric reagents; often robust and fast. | nih.govuni-regensburg.de |

Unveiling New Reactivity Modes and Mechanistic Paradigms

Research into this compound and related α-aminonitriles continues to uncover novel reactivity and provide deeper mechanistic understanding. These molecules possess a valuable dual reactivity; they can act as masked iminium ion equivalents in cationic reactions or, after α-metallation, as nucleophilic acyl anion equivalents in umpolung reactions. rsc.org This versatility makes them powerful intermediates in the synthesis of complex natural products and heterocycles. rsc.org

One example of its evolving reactivity is its use in Michael addition reactions with linear conjugated enynones. nih.gov In the presence of a base, this compound can act as a nucleophile to form polyfunctional δ-diketones, which are valuable precursors for synthesizing biologically active heterocycles like substituted diazepines. Mechanistic studies are also shedding light on how these reactions proceed. For example, detailed analysis of the thiourea-catalyzed Strecker reaction points to a mechanism where the catalyst activates the imine by forming a catalyst-bound iminium/cyanide ion pair, which then collapses to form the product. nih.gov Kinetic studies of the formation of related heterocyclic systems, such as imidazolidin-2,4-diones, help to elucidate the rate-limiting steps in these transformations, providing crucial information for reaction optimization. arkat-usa.org

Utility as Chemical Models for Agent Development

While not an active agent itself, this compound serves as an essential chemical model and key building block for the development of a wide array of more complex chemical agents. rsc.orgarkat-usa.org Its structure, containing an amino group, a nitrile group, and a phenylpropyl backbone, provides a versatile scaffold that can be readily modified. nih.gov A primary application is in the synthesis of unnatural α-amino acids, which are crucial components in the development of novel peptide-based therapeutics and chiral ligands. nih.govnih.gov The Strecker synthesis, starting from intermediates related to this compound, is an especially versatile method for producing racemic α-amino acids that can be resolved or synthesized asymmetrically. nih.gov

Furthermore, the dual electrophilic and nucleophilic nature of the molecule makes it a key starting material for synthesizing a variety of heterocyclic systems. rsc.orgarkat-usa.org The amino and nitrile groups can participate in cyclization reactions to form rings such as imidazoles and oxazoles. arkat-usa.org Derivatives obtained from reactions involving this compound have been investigated for potential biological activities, including antimicrobial and antioxidant properties. In this capacity, it functions as a foundational template, allowing chemists to systematically explore chemical space and develop new agents with desired functionalities and biological profiles.

Table 4: List of Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₉H₁₀N₂ |

| Acetic acid | C₂H₄O₂ |

| Allyl bromide | C₃H₅Br |

| Ammonia (B1221849) | NH₃ |

| Dichloromethane (DCM) | CH₂Cl₂ |

| Diethyl ether | C₄H₁₀O |

| Dimethylformamide (DMF) | C₃H₇NO |

| Formic acid | CH₂O₂ |

| Hydrogen cyanide | HCN |

| Phenylacetaldehyde (B1677652) | C₈H₈O |

| Propylene carbonate | C₄H₆O₃ |

| Ruthenium(III) chloride | RuCl₃ |

| Sodium cyanide | NaCN |

Q & A

Q. What are the optimal synthetic routes for 2-Amino-3-phenylpropanenitrile, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound (CAS 55379-75-4, C₉H₁₀N₂, MW 146.19 g/mol) typically involves condensation reactions between substituted benzaldehydes and nitrile-containing precursors. Key steps include:

- Aldol Condensation : Reacting phenylacetaldehyde derivatives with cyanide sources (e.g., KCN or NaCN) under basic conditions to form the nitrile group .

- Ammonolysis : Introducing the amino group via reaction with ammonia or protected amines, followed by deprotection .

- Purification : Recrystallization or column chromatography is critical to achieve ≥95% purity. Solvent selection (e.g., ethanol/water mixtures) impacts crystallization efficiency .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?

Methodological Answer: Characterization requires multi-technique validation:

- NMR Spectroscopy : ¹H NMR should show signals for the aromatic protons (δ 7.2–7.5 ppm), nitrile (δ ~2.5 ppm), and amino groups (δ 1.8–2.2 ppm). Discrepancies in splitting patterns may indicate stereochemical impurities .

- FT-IR : Confirm nitrile (C≡N stretch ~2240 cm⁻¹) and amine (N-H stretch ~3350 cm⁻¹) functional groups .

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity and detect byproducts .

Q. What strategies resolve contradictions in stereochemical assignments for this compound derivatives?

Methodological Answer: Discrepancies between computational (DFT) predictions and experimental data (e.g., X-ray crystallography) often arise due to:

- Dynamic Stereochemistry : Flexible side chains may lead to multiple conformers in solution, misrepresented in static models .

- Resolution Techniques :

- Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases .

- VCD Spectroscopy : Compare experimental vibrational circular dichroism with DFT-simulated spectra to assign absolute configuration .

Case Study : A 2024 study resolved conflicting NMR/X-ray data for a related nitrile by correlating solvent-induced conformational changes with computational free-energy landscapes .

Q. How does this compound interact with enzymatic targets, and what experimental designs minimize off-target effects?

Methodological Answer: The compound’s nitrile and amino groups enable interactions with hydrolases or oxidoreductases. To study specificity:

- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to measure binding affinity (Kd) to target enzymes like cytochrome P450 .

- Competitive Binding Studies : Co-incubate with known inhibitors (e.g., ketoconazole for CYP3A4) to identify competitive vs. allosteric mechanisms .

- Molecular Docking : Validate interactions using AutoDock Vina with crystal structures from the PDB (e.g., 4DQL for CYP2D6) .

Q. What analytical approaches reconcile discrepancies in stability data under varying storage conditions?

Methodological Answer: Stability studies often report conflicting degradation rates due to:

- Humidity Sensitivity : The nitrile group hydrolyzes to amides/carboxylic acids in humid environments. Use Karl Fischer titration to monitor moisture content in stored samples .

- Light Exposure : UV/Vis spectroscopy tracks photodegradation products (e.g., nitroso derivatives). Store in amber vials at -20°C to reduce decomposition .

- Statistical Modeling : Apply Arrhenius kinetics to extrapolate shelf-life from accelerated stability data (40°C/75% RH for 6 months) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。